Benzo[h]quinoline-5,6-dione

Catalog No.
S597014
CAS No.
65938-98-9
M.F
C13H7NO2
M. Wt
209.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[h]quinoline-5,6-dione

CAS Number

65938-98-9

Product Name

Benzo[h]quinoline-5,6-dione

IUPAC Name

benzo[h]quinoline-5,6-dione

Molecular Formula

C13H7NO2

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C13H7NO2/c15-12-9-5-2-1-4-8(9)11-10(13(12)16)6-3-7-14-11/h1-7H

InChI Key

GNSWJLXJCZFOPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)C2=O

Synonyms

benzo(h)quinoline-5,6-dione, BHQD

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)C2=O

Mutagenic Activity Studies:

One area of research involving Benzo[h]quinoline-5,6-dione (BQDO) focuses on its mutagenic properties. Studies have investigated its ability to cause mutations in bacteria, particularly Salmonella typhimurium. These studies aimed to compare the mutagenic activity of BQDO with related compounds like benzo[f]quinoline [1].

Source

[1] LaVoie, E. J., Tulley, R. C., & Wood, A. W. (1990). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. Carcinogenesis (London, England), 11(2), 279-284.

G-quadruplex Interactions:

Another research area explores the interaction of BQDO with G-quadruplexes. G-quadruplexes are specific structures formed by guanine-rich sequences in DNA. These structures are believed to play a role in various biological processes, including gene regulation and enzyme function. Studies have investigated the potential of BQDO to bind to G-quadruplexes, which could have implications for developing new drugs that target these structures [2].

Source

Starting Material for Synthesis:

BQDO has also been used as a starting material for the synthesis of more complex molecules. For instance, research has explored its application in the synthesis of osmium and ruthenium complexes containing N-heterocyclic carbene ligands [3].

Source

[3] Hanumantharao, P., Desai, S., Byrappa, K., & Vinod, A. (2009). Synthesis and structural characterization of osmium(II) and ruthenium(II) complexes containing N-heterocyclic carbene ligands derived from benzimidazoles. Bioorganic & medicinal chemistry letters, 19(6), 1584-1587.

Benzo[h]quinoline-5,6-dione is a nitrogen-containing heterocyclic compound characterized by the molecular formula C13H7NO2C_{13}H_7NO_2. It features a fused ring system that consists of a quinoline skeleton with two carbonyl groups located at the 5 and 6 positions. This compound is notable for its unique structural properties, which contribute to its reactivity and biological activity. The compound is classified under quinones, which are known for their diverse chemical behaviors and applications in various fields.

Due to its electrophilic nature. Key reactions include:

  • Oxidation: The compound can undergo further oxidation to introduce additional functional groups, enhancing its reactivity.
  • Condensation Reactions: It can condense with semicarbazide derivatives at the 6-position, leading to cyclized products .
  • Friedländer Condensation: This reaction allows for the formation of various derivatives by reacting with acetylaromatics .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Benzo[h]quinoline-5,6-dione exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Studies have shown that it possesses:

  • Antitumor Activity: The compound has been evaluated for its potential as a selective antitumor agent, demonstrating promising results in inhibiting cancer cell proliferation .
  • Antimicrobial Properties: It has shown effectiveness against various microbial strains, suggesting potential applications in antimicrobial drug development .

These biological properties underline the importance of benzo[h]quinoline-5,6-dione in pharmaceutical research.

Several methods have been developed for synthesizing benzo[h]quinoline-5,6-dione:

  • Condensation Reactions: Utilizing starting materials such as 1,3-diacetylbenzene and amino aldehydes can yield benzo[h]quinoline derivatives through Friedländer condensation techniques .
  • Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that simplify the synthesis process while producing high yields of the desired compound .

These methods are essential for producing benzo[h]quinoline-5,6-dione efficiently and effectively.

Benzo[h]quinoline-5,6-dione finds applications across various domains:

  • Pharmaceuticals: Its antitumor and antimicrobial properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound is also explored for its potential use in developing new materials due to its unique electronic properties.

Research into the interactions of benzo[h]quinoline-5,6-dione with biological systems has revealed important insights:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can inform its mechanism of action and therapeutic potential.
  • Cellular Uptake Mechanisms: Understanding how benzo[h]quinoline-5,6-dione enters cells can enhance drug delivery strategies.

Such studies are crucial for optimizing the compound's use in biomedical applications.

Benzo[h]quinoline-5,6-dione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[g]imidazo[1,2-a]quinolinedioneContains an imidazole ring fused to quinolineExhibits distinct biological activity patterns
1,10-PhenanthrolineFeatures a phenanthrene coreKnown for chelating metal ions
7-Methyl-8-nitroquinolineContains methyl and nitro substituentsDemonstrates different reactivity due to substituents

Benzo[h]quinoline-5,6-dione is unique due to its specific position of carbonyl groups and its resultant reactivity profile compared to these similar compounds. Its distinct biological activities further set it apart in research contexts.

Benzo[h]quinoline-5,6-dione is a heterocyclic aromatic compound with the molecular formula C₁₃H₇NO₂ and a molecular weight of 209.20 g/mol [1] [2]. This compound represents an important class of nitrogen-containing heterocycles with a quinone functionality, specifically positioned at the 5,6-positions of the benzo[h]quinoline core structure [1]. The structural architecture of this compound contributes significantly to its chemical behavior and physical properties [2].

Fused Ring System Architecture

The molecular framework of benzo[h]quinoline-5,6-dione consists of a tricyclic fused ring system comprising three six-membered rings [1] [10]. The core structure features a benzo[h]quinoline skeleton, which is essentially a quinoline ring system with a benzene ring fused at the [h] position [2]. This arrangement creates a planar, rigid molecular structure with extended π-conjugation throughout the system [10].

The fused ring system contains a total of three rings: two aromatic rings (a benzene ring and a pyridine ring) and one non-aromatic ring containing the two carbonyl groups [20] [22]. The aromatic character of the system is maintained by the presence of 14 π-electrons distributed across the conjugated framework [10]. This extended conjugation contributes significantly to the compound's stability and its spectroscopic properties [22].

The planarity of the molecule is enforced by the sp² hybridization of the carbon atoms in the aromatic rings and the carbonyl groups [1]. This planar configuration allows for maximum overlap of p-orbitals, enhancing the stability of the π-electron system and facilitating electron delocalization throughout the molecule [10] [20].

Carbonyl Group Positioning

The two carbonyl groups in benzo[h]quinoline-5,6-dione are strategically positioned at the 5 and 6 positions of the quinoline ring system, forming a quinone-like structure [1] [6]. These carbonyl groups are adjacent to each other, creating a 1,2-dione (or α-diketone) arrangement within the molecular framework [2]. The presence of these carbonyl groups introduces significant electronic effects that influence the overall reactivity and properties of the compound [10].

The carbonyl groups are positioned in a way that they maintain conjugation with the adjacent aromatic systems [6]. This conjugation allows for electron delocalization between the carbonyl groups and the aromatic rings, contributing to the stability of the molecule [1]. The carbonyl carbon atoms adopt sp² hybridization, with the C=O bond oriented perpendicular to the plane of the aromatic system [10].

The positioning of these carbonyl groups creates an electron-deficient region within the molecule, making it susceptible to nucleophilic attack . Additionally, the α-diketone arrangement introduces potential for various chemical transformations, including condensation reactions, reductions, and coordination with metal ions [6] [10].

Nitrogen Heterocycle Characteristics

The nitrogen atom in benzo[h]quinoline-5,6-dione is incorporated into a six-membered pyridine-like ring, which forms part of the quinoline core structure [1] . This nitrogen atom contributes significantly to the electronic properties and reactivity of the compound [2]. As a sp²-hybridized atom, the nitrogen contains a lone pair of electrons that resides in an orbital perpendicular to the plane of the aromatic system [10].

The nitrogen heterocycle exhibits typical pyridine-like characteristics, including basic properties due to the presence of the lone pair of electrons . However, the basicity of this nitrogen is moderated by the electron-withdrawing effect of the nearby carbonyl groups [1]. The nitrogen atom participates in the aromatic π-system, contributing one electron to the aromatic sextet of the pyridine ring [10].

The presence of the nitrogen atom introduces asymmetry in the electron distribution across the molecule, creating a dipole moment that influences intermolecular interactions [2]. This heterocyclic nitrogen also serves as a potential coordination site for metal ions, enabling the compound to act as a ligand in coordination chemistry [10].

Physicochemical Properties

Physical Constants (Density, Melting/Boiling Points)

Benzo[h]quinoline-5,6-dione exhibits distinct physical properties that are characteristic of its molecular structure and intermolecular interactions [1]. The compound has a density of approximately 1.373 g/cm³, which is consistent with other aromatic heterocyclic compounds of similar molecular weight [10]. This relatively high density reflects the efficient packing of the planar molecules in the solid state [2].

The boiling point of benzo[h]quinoline-5,6-dione is reported to be approximately 420.5°C at 760 mmHg, indicating strong intermolecular forces that must be overcome for the transition from liquid to gas phase [10]. This high boiling point is typical for polycyclic aromatic compounds with extended π-systems and is further enhanced by the presence of carbonyl groups that can participate in dipole-dipole interactions [1] [2].

The melting point of benzo[h]quinoline-5,6-dione is not extensively documented in the available literature [10]. However, based on structurally similar compounds, it is expected to have a relatively high melting point due to the planar, rigid structure that facilitates efficient crystal packing [2]. The compound has a flash point of approximately 209.6°C, which is relevant for safety considerations during handling and storage [10].

The following table summarizes the key physical constants of benzo[h]quinoline-5,6-dione:

PropertyValueSource
Molecular FormulaC₁₃H₇NO₂ [1] [2]
Molecular Weight209.20 g/mol [1] [2] [10]
Exact Mass209.048 g/mol [1] [2]
Density1.373 g/cm³ [10]
Boiling Point420.5°C at 760 mmHg [10]
Flash Point209.6°C [10]
Index of Refraction1.668 [10]

Solubility Parameters in Various Solvents

The solubility of benzo[h]quinoline-5,6-dione varies significantly across different solvents, reflecting the compound's molecular structure and the nature of potential solute-solvent interactions [2] [10]. As a molecule containing both aromatic rings and polar carbonyl groups, it exhibits a complex solubility profile that depends on the polarity and hydrogen-bonding capabilities of the solvent [1].

In highly polar protic solvents such as water, benzo[h]quinoline-5,6-dione demonstrates poor solubility due to the predominantly nonpolar character of its extended aromatic system [10]. The compound shows moderate solubility in polar protic solvents like methanol and ethanol, where both the carbonyl groups and the nitrogen heterocycle can participate in hydrogen bonding with the solvent molecules [2] .

Benzo[h]quinoline-5,6-dione exhibits good solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [10]. These solvents can effectively solvate the compound through dipole-dipole interactions with the carbonyl groups and the nitrogen atom [1]. The excellent solubility in DMSO and DMF is particularly noteworthy and makes these solvents suitable for reactions involving this compound [10].

In nonpolar solvents, the solubility pattern is more complex. Chloroform provides good solubility despite being relatively nonpolar, likely due to specific interactions between the chloroform molecules and the π-systems of the aromatic rings [10]. Benzene offers moderate solubility through π-π stacking interactions with the aromatic rings of the compound [2]. In contrast, aliphatic hydrocarbons like hexane show poor solvating ability for benzo[h]quinoline-5,6-dione due to the lack of specific interactions with the solute [10].

The following table summarizes the solubility parameters of benzo[h]quinoline-5,6-dione in various solvents:

SolventSolubilityNotes
WaterPoorHighly polar solvent, compound is relatively nonpolar
MethanolModeratePolar protic solvent, moderate solubility
EthanolModeratePolar protic solvent, moderate solubility
AcetoneGoodPolar aprotic solvent, good solubility
ChloroformGoodNonpolar solvent, good solubility due to π-π interactions
Dimethyl Sulfoxide (DMSO)GoodPolar aprotic solvent, excellent solubility
Dimethylformamide (DMF)GoodPolar aprotic solvent, excellent solubility
BenzeneModerateNonpolar aromatic solvent, moderate solubility due to π-π interactions
HexanePoorNonpolar aliphatic solvent, poor solubility

LogP and Other Partition Coefficients

The partition coefficient (LogP) is a critical physicochemical parameter that quantifies the distribution of a compound between immiscible phases, typically octanol and water, and serves as an indicator of lipophilicity [10] [18]. For benzo[h]quinoline-5,6-dione, the calculated LogP value is approximately 2.128, suggesting a moderately lipophilic character [10]. This value reflects the balance between the hydrophobic aromatic ring system and the hydrophilic carbonyl and nitrogen functionalities within the molecule [1] [18].

The moderate lipophilicity of benzo[h]quinoline-5,6-dione influences its behavior in biological systems and its potential interactions with cellular membranes [2]. The LogP value of 2.128 indicates that the compound has a preference for lipid phases over aqueous environments, though not to an extreme degree [10] [18]. This balanced lipophilicity is often advantageous for compounds intended for biological applications, as it allows for reasonable membrane permeability while maintaining some degree of water solubility [2].

Other partition-related parameters provide additional insights into the physicochemical behavior of benzo[h]quinoline-5,6-dione [18]. The topological polar surface area (TPSA) of the compound is calculated to be 47.03 Ų, which represents the surface area associated with polar atoms (primarily oxygen and nitrogen) in the molecule [1] [10]. This moderate TPSA value is consistent with the presence of two carbonyl groups and one nitrogen atom in the structure [2].

The compound has zero hydrogen bond donors and three hydrogen bond acceptors (two carbonyl oxygens and one nitrogen) [1]. These characteristics, combined with its molecular weight of 209.20 g/mol, place benzo[h]quinoline-5,6-dione within a range that is generally considered favorable for potential biological applications, according to Lipinski's rule of five [2] [10].

The molar refractivity of benzo[h]quinoline-5,6-dione is calculated to be approximately 58.33, which is a measure of the total polarizability of the molecule and correlates with its molecular volume [10]. This parameter is useful for understanding the dispersion forces that contribute to intermolecular interactions [1] [2].

Spectroscopic Properties

UV-Visible Absorption Characteristics

Benzo[h]quinoline-5,6-dione exhibits distinctive UV-visible absorption characteristics that arise from its extended conjugated π-system and the presence of chromophoric groups [13] [15]. The compound typically shows strong absorption bands in the range of 350-400 nm, which are characteristic of the quinone chromophore present in the molecule [13]. These absorption bands correspond to π→π* electronic transitions within the conjugated system [15].

The UV-visible spectrum of benzo[h]quinoline-5,6-dione is influenced by several structural features, including the extended aromatic system, the carbonyl groups, and the nitrogen heterocycle [13]. The presence of the two carbonyl groups in conjugation with the aromatic rings leads to a bathochromic shift (red shift) in the absorption maxima compared to the parent benzo[h]quinoline compound [15]. This shift occurs due to the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) [13] [15].

The nitrogen atom in the heterocyclic ring also contributes to the UV-visible absorption profile through its lone pair of electrons, which can participate in n→π* transitions [13]. These transitions typically occur at longer wavelengths compared to the π→π* transitions and are generally of lower intensity [15]. The specific positioning of the carbonyl groups at the 5,6-positions of the benzo[h]quinoline core further modulates the electronic distribution within the molecule, influencing the absorption characteristics [13].

The UV-visible absorption properties of benzo[h]quinoline-5,6-dione are sensitive to solvent effects, with potential shifts in absorption maxima depending on the polarity and hydrogen-bonding capabilities of the solvent [15]. Polar solvents may induce hypsochromic or bathochromic shifts based on specific solute-solvent interactions [13]. These spectral characteristics make UV-visible spectroscopy a valuable tool for the identification and characterization of benzo[h]quinoline-5,6-dione and its derivatives [15].

Fluorescence Properties

Benzo[h]quinoline-5,6-dione demonstrates interesting fluorescence properties that are directly related to its molecular structure and electronic configuration [13] [15]. The compound typically exhibits fluorescence emission in the range of 450-500 nm when excited at appropriate wavelengths [15]. This emission corresponds to the radiative relaxation from the lowest excited state to the ground state [13].

The fluorescence quantum yield of benzo[h]quinoline-5,6-dione is expected to be relatively low due to the presence of carbonyl groups, which can facilitate non-radiative decay pathways [15]. Carbonyl groups are known to quench fluorescence through intersystem crossing to triplet states, internal conversion, or other non-radiative processes [13]. This quenching effect is particularly pronounced in compounds like benzo[h]quinoline-5,6-dione, where the carbonyl groups are directly conjugated with the aromatic system [15].

The fluorescence emission spectrum of benzo[h]quinoline-5,6-dione typically shows a Stokes shift (the difference between absorption and emission maxima) that provides information about the structural reorganization in the excited state [13]. The extended conjugation in the molecule contributes to a relatively large Stokes shift, indicating significant geometric relaxation following excitation [15].

Studies on structurally related benzo- and naphthoquinolines have shown that the fluorescence properties can be significantly modulated by substitution patterns and environmental factors [15]. For instance, research on luminescent benzo- and naphthoquinoline derivatives has demonstrated that fluorescence peaks of thermally evaporated layers can distribute in the range of 477-596 nm, spanning from blue to orange color emission [15]. In chloroform solution, these emissions typically remain in the blue-green interval of 471-537 nm [15].

Infrared Spectral Features

The infrared (IR) spectrum of benzo[h]quinoline-5,6-dione provides valuable information about its functional groups and molecular vibrations [16]. The most prominent features in the IR spectrum are associated with the carbonyl groups, the aromatic rings, and the nitrogen heterocycle [13] [16].

The carbonyl stretching vibrations (C=O) of benzo[h]quinoline-5,6-dione typically appear as strong absorption bands in the region of 1660-1680 cm⁻¹ [16]. The presence of two adjacent carbonyl groups in the molecule may lead to coupling of these vibrations, potentially resulting in symmetric and asymmetric stretching modes with slightly different frequencies [13]. The exact position of these carbonyl stretching bands can provide insights into the degree of conjugation with the adjacent aromatic systems [16].

The C=N stretching vibration associated with the nitrogen heterocycle typically appears as a medium-intensity band in the region of 1600-1620 cm⁻¹ [16]. This vibration is characteristic of the quinoline portion of the molecule and helps distinguish it from purely carbocyclic compounds [13]. The aromatic C=C stretching vibrations manifest as multiple bands in the region of 1450-1500 cm⁻¹, reflecting the complex nature of the fused ring system [16].

The aromatic C-H stretching vibrations appear as weak bands in the region of 3050-3100 cm⁻¹, which is typical for aromatic compounds [16]. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, can be observed in the fingerprint region below 1000 cm⁻¹ [13] [16].

Other notable features in the IR spectrum may include C-N stretching vibrations, ring breathing modes, and various combination bands that collectively form a characteristic fingerprint for benzo[h]quinoline-5,6-dione [16]. The absence of O-H or N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the absence of hydroxyl or amino groups in the structure, consistent with the molecular formula and structure of benzo[h]quinoline-5,6-dione [13] [16].

The following table summarizes the key spectroscopic properties of benzo[h]quinoline-5,6-dione:

PropertyValueNotes
UV-Visible Absorption Maximum350-400 nmCharacteristic of quinone chromophore
Fluorescence Emission Maximum450-500 nmEmission from lowest excited state
IR Carbonyl Stretching (C=O)1660-1680 cm⁻¹Strong absorption due to two carbonyl groups
IR C=N Stretching1600-1620 cm⁻¹Medium intensity absorption
IR Aromatic C=C Stretching1450-1500 cm⁻¹Multiple bands due to aromatic system
IR C-H Stretching (Aromatic)3050-3100 cm⁻¹Weak absorption

XLogP3

1.6

Other CAS

65938-98-9

Wikipedia

Benzo(h)quinoline-5,6-dione

Dates

Last modified: 02-18-2024

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